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Compound of Interest

Compound Name: (2,5-Dimethyl-phenyl)-thiourea

Cat. No.: B095036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (2,5-Dimethyl-
phenyl)-thiourea derivatives. Thiourea derivatives are a class of organic compounds with

significant interest in medicinal chemistry and materials science due to their diverse biological

activities and coordination properties. Understanding their three-dimensional structure at the

atomic level is crucial for structure-based drug design, materials engineering, and for

elucidating structure-activity relationships. This document summarizes key crystallographic

data, details experimental protocols for their synthesis and analysis, and illustrates the logical

workflows and intermolecular interactions that govern their solid-state architecture.

Core Crystal Structure Data
The primary focus of this guide is the well-characterized derivative, 3-Acetyl-1-(2,5-

dimethylphenyl)thiourea. For comparative purposes, crystallographic data for several related

substituted phenyl-thiourea derivatives are also presented. This comparative approach allows

for an understanding of how substituent placement on the phenyl ring influences the crystal

packing and molecular conformation.

Crystallographic Parameters
The unit cell parameters and other crystallographic data for 3-Acetyl-1-(2,5-

dimethylphenyl)thiourea and its isomers or related derivatives are summarized in Table 1.

These parameters define the fundamental repeating unit of the crystal lattice.
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Selected Bond Lengths and Angles
The internal geometry of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is detailed in Table 2. These

values are crucial for understanding the electronic distribution and steric effects within the

molecule.

Bond Length (Å) Angle Value (°)

S1=C7 1.666(2) N1-C7-N2 115.8(1)

O1=C8 1.213(2) N1-C7-S1 124.2(1)

N1-C1 1.436(2) N2-C7-S1 120.0(1)

N1-C7 1.393(2) C1-N1-C7 126.9(1)

N2-C7 1.353(2) C7-N2-C8 126.8(1)

N2-C8 1.375(2) O1-C8-N2 123.5(2)

C1-C2 1.386(2) O1-C8-C9 121.7(2)

C1-C6 1.385(2) N2-C8-C9 114.8(1)

Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea obtained from the NIH PMC database.[1]

Torsion Angles and Molecular Conformation
The conformation of the molecule, particularly the orientation of the side chain relative to the

dimethylphenyl ring, is described by torsion angles (Table 3). In 3-Acetyl-1-(2,5-

dimethylphenyl)thiourea, the thioamide C=S and amide C=O bonds are in an anti conformation

relative to each other.[1] Similarly, the N-H bonds are also anti to one another.[1] The side

chain is significantly twisted with respect to the phenyl ring, with a dihedral angle of 79.0(4)°.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3414177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3414274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3414274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3414274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3414274/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Torsion Angle Value (°)

C6-C1-N1-C7 -100.65(15)

C2-C1-N1-C7 83.44(22)

C1-N1-C7-N2 -177.3(1)

C1-N1-C7-S1 1.9(2)

S1-C7-N2-C8 -3.5(2)

N1-C7-N2-C8 177.3(1)

C7-N2-C8-O1 0.9(3)

C7-N2-C8-C9 -178.6(2)

Data for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.[1]

Experimental Protocols
The successful synthesis and crystallographic analysis of (2,5-Dimethyl-phenyl)-thiourea
derivatives require precise experimental procedures. The following sections detail the

methodologies cited in the literature for the preparation and characterization of 3-Acetyl-1-(2,5-

dimethylphenyl)thiourea.[1]

Synthesis
The synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is achieved through a multi-step

reaction, which is outlined in the workflow diagram below.[1]
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Synthesis Workflow

Step 1: Formation of Acetyl Isothiocyanate

Step 2: Thiourea Derivative Formation

Step 3: Purification and Crystallization

Acetyl Chloride in Acetone

Reaction Mixture

Ammonium Thiocyanate in Acetone

Acetyl Isothiocyanate (in situ)

Reflux for 30 min

Reaction Mixture

2,5-Dimethylaniline in Acetone

Add dropwise

Crude Product Mixture

Reflux for 3h

Pour into acidified cold water

Precipitate

Recrystallize from Acetonitrile

Pure Crystals of 3-Acetyl-1-
(2,5-dimethylphenyl)thiourea

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.
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Detailed Procedure:

A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension

of ammonium thiocyanate (0.10 mol) in acetone (30 ml).[1]

The reaction mixture is refluxed for 30 minutes to form acetyl isothiocyanate in situ.[1]

After cooling to room temperature, a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10

ml) is added.[1]

The mixture is then refluxed for an additional 3 hours.[1]

The resulting solution is poured into acidified cold water, causing the product to precipitate.

[1]

The precipitate is collected and recrystallized from acetonitrile to yield pure, single crystals

suitable for X-ray diffraction.[1]

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular

structure of a crystalline solid.
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Crystallographic Analysis Workflow

Single Crystal Selection

Mounting on Diffractometer
(Oxford Diffraction Xcalibur)

Data Collection
(Mo Kα radiation, T=293 K)

Cell Refinement and Data Reduction
(CrysAlis CCD and CrysAlis RED)

Structure Solution
(SHELXS97)

Structure Refinement
(SHELXL97)

Analysis of Intermolecular Interactions
(PLATON)

Final Crystallographic Data
(CIF File)

Click to download full resolution via product page

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b095036?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument: Oxford Diffraction Xcalibur diffractometer with a Sapphire CCD detector.[1]

Radiation: Mo Kα radiation (λ = 0.71073 Å).

Temperature: Data is typically collected at 293 K.[1]

Data Reduction: The collected data is processed using software such as CrysAlis RED for

absorption corrections and data reduction.[1]

Structure Solution and Refinement: The crystal structure is solved using direct methods with

programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

[1]

Intermolecular Interactions and Crystal Packing
The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea is stabilized by a network of

intermolecular hydrogen bonds. The most prominent of these is the formation of

centrosymmetric dimers through pairs of N-H···S hydrogen bonds.[1] This interaction creates a

characteristic R²₂(8) ring motif.

Intermolecular Hydrogen Bonding

N1-H

S1

 N-H···S

S1 O1 N2-H

N1-H

 N-H···S

Formation of a centrosymmetric
dimer with an R²₂(8) ring motif.

Click to download full resolution via product page

Caption: Dimer formation via N-H···S hydrogen bonds.

In addition to the strong N-H···S interactions, the molecular conformation is stabilized by an

intramolecular N-H···O hydrogen bond, which forms an S(6) ring motif.[1] These hydrogen
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bonding patterns are critical in dictating the overall packing of the molecules in the crystal

lattice, influencing physical properties such as melting point, solubility, and stability.

Conclusion
The crystal structure of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea has been comprehensively

detailed, providing a foundational dataset for researchers in medicinal chemistry and materials

science. The molecule adopts a specific conformation stabilized by both intra- and

intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid

state. The provided experimental protocols offer a clear guide for the synthesis and

crystallographic analysis of this and related compounds. The comparative data from other

substituted phenyl-thiourea derivatives highlight the subtle yet significant impact of substituent

placement on the crystal packing. This in-depth understanding of the solid-state structure is

paramount for the rational design of new (2,5-Dimethyl-phenyl)-thiourea derivatives with

tailored properties for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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